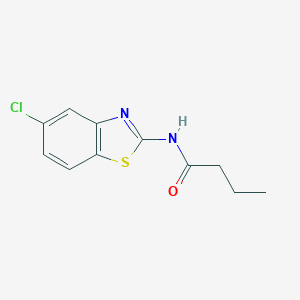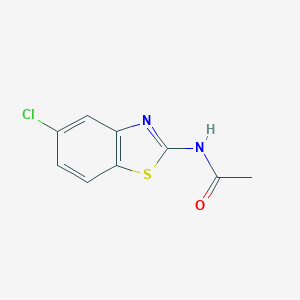![molecular formula C21H24N2O5 B244194 Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244194.png)
Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as Morinamide, is a synthetic compound that has been the subject of numerous scientific research studies. Morinamide is a member of the benzamide family of compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP activity, Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate can induce cell death in cancer cells and prevent the repair of damaged DNA. Additionally, Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor properties, Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function in animal models of Alzheimer's disease. Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in a variety of experimental models. However, there are also some limitations to its use. Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate can be toxic at high doses, and its effects can be influenced by factors such as cell type, dose, and duration of treatment.
Orientations Futures
There are several future directions for research on Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dose and duration of treatment for Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, as well as its potential side effects. Finally, there is a need for more studies on the mechanism of action of Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, particularly its interactions with other signaling pathways.
Méthodes De Synthèse
Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-morpholineethanol. The resulting intermediate is then reacted with ethyl 2-amino-5-nitrobenzoate, and the product is purified through recrystallization.
Applications De Recherche Scientifique
Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has also been studied for its potential use in the treatment of neuropathic pain, as well as its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C21H24N2O5 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
ethyl 5-[(2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O5/c1-3-28-21(25)17-14-15(8-9-18(17)23-10-12-27-13-11-23)22-20(24)16-6-4-5-7-19(16)26-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
Clé InChI |
ZLQQIBSMRAYBLW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)N3CCOCC3 |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)


![Methyl 5-{[(2-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B244119.png)
![Methyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244120.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B244122.png)
![N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide](/img/structure/B244124.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244128.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B244130.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244131.png)
![2-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B244133.png)